molecular formula C7H7NO3 B103962 N,3-dihydroxybenzamide CAS No. 16060-55-2

N,3-dihydroxybenzamide

Cat. No.: B103962
CAS No.: 16060-55-2
M. Wt: 153.14 g/mol
InChI Key: IRGXGFPSYHAJER-UHFFFAOYSA-N
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Description

N,3-Dihydroxybenzamide is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of two hydroxyl groups and an amide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3-Dihydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,3-Dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N,3-Dihydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound has potential as an antioxidant due to its ability to scavenge free radicals.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: this compound can be used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

    N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid (HBED): A compound with similar hydroxyl and amide functionalities.

    N,N-dimethyl-2,3-dihydroxybenzamide: Another compound with similar structural features.

Uniqueness: N,3-Dihydroxybenzamide is unique due to its specific arrangement of hydroxyl and amide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antioxidant activity make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

N,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGXGFPSYHAJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640871
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16060-55-2
Record name 3-Hydroxybenzohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16060-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3-Dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper "FACTOR INHIBITING HIF-1 ALPHA WITH N,3-dihydroxybenzamide"?

A1: Unfortunately, the provided abstract does not offer specific details about the interaction mechanisms, effects, or characteristics of this compound. The abstract only states that the paper investigates the use of this compound as a factor inhibiting HIF-1 alpha []. Further details regarding the specifics of this interaction and its implications are not available within the abstract.

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